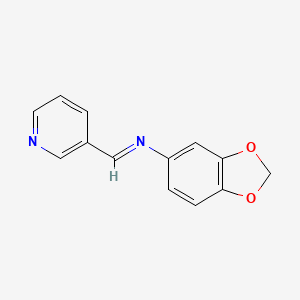

N-(3-Pyridinylmethylene)-1,3-benzodioxol-5-amine

Description

N-(3-Pyridinylmethylene)-1,3-benzodioxol-5-amine is a Schiff base derivative synthesized by conjugating 1,3-benzodioxol-5-amine (a methylenedioxy-substituted aniline) with 3-pyridinecarboxaldehyde. This compound, identified in pharmacological studies as a potent inhibitor of GLUT5, a fructose transporter, exhibits an IC50 of 0.10 ± 0.03 mM against fructose transport—100-fold lower than the reported fructose KM for GLUT5 (~10 mM) . Its selectivity for GLUT5 over other glucose transporters (e.g., GLUT1, GLUT2) makes it a critical tool in studying fructose metabolism in cancer cells, particularly colorectal cancer (CRC), where GLUT5 overexpression supports tumor growth .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-1-pyridin-3-ylmethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c1-2-10(7-14-5-1)8-15-11-3-4-12-13(6-11)17-9-16-12/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPLXGRDUJLQES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N=CC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77822-84-5 | |

| Record name | 1,3-Benzodioxol-5-amine, N-(3-pyridinylmethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077822845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Pyridinylmethylene)-1,3-benzodioxol-5-amine typically involves the condensation of 3-pyridinecarboxaldehyde with 1,3-benzodioxol-5-amine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N-(3-Pyridinylmethylene)-1,3-benzodioxol-5-amine are not well-documented, large-scale synthesis would likely involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress.

Chemical Reactions Analysis

Types of Reactions

N-(3-Pyridinylmethylene)-1,3-benzodioxol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxide or benzodioxole derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-Pyridinylmethylene)-1,3-benzodioxol-5-amine is not fully understood, but it is believed to interact with various molecular targets and pathways. The pyridine ring can act as a ligand for metal ions, while the benzodioxole moiety may interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The 1,3-benzodioxol-5-amine scaffold is versatile, enabling diverse substitutions that modulate biological activity, solubility, and target specificity. Below is a comparative analysis of key analogs:

Structural and Functional Differences

Key Observations:

Substituent Impact on Activity :

- The pyridinylmethylene and methylsulfonyl-nitrophenyl groups (in N-(3-Pyridinylmethylene)-1,3-benzodioxol-5-amine and MSNBA) confer high GLUT5 specificity due to polar interactions with the transporter’s substrate-binding pocket .

- Arylsulfonamide derivatives (e.g., 3a-b) exhibit reduced potency in antibacterial assays, highlighting the scaffold’s sensitivity to substitution patterns .

The parent compound, 1,3-benzodioxol-5-amine, is associated with methemoglobinemia and irritation risks , necessitating rigorous toxicity profiling for derivatives.

Therapeutic Potential: GLUT5 inhibitors like N-(3-Pyridinylmethylene)-1,3-benzodioxol-5-amine reduce CRC cell viability by blocking fructose uptake, a mechanism validated in HT-29 cell lines .

Biological Activity

N-(3-Pyridinylmethylene)-1,3-benzodioxol-5-amine is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(3-Pyridinylmethylene)-1,3-benzodioxol-5-amine features a pyridine ring connected to a benzodioxole moiety. This unique structure suggests diverse chemical properties that may contribute to its biological activity.

- Molecular Formula : C12H10N2O2

- Molecular Weight : 218.22 g/mol

- CAS Number : 77822-84-5

The primary mechanism of action for N-(3-Pyridinylmethylene)-1,3-benzodioxol-5-amine involves its interaction with neuronal nicotinic acetylcholine receptors (nAChRs).

Key Points:

- Target : Neuronal nicotinic acetylcholine receptors (nAChRs)

- Mode of Action : The compound binds to nAChRs with high affinity, modulating various biochemical pathways.

- Biochemical Pathways : It influences the Transient Receptor Potential Vanilloid (TRPV) channels, which play a role in pain sensation.

Biological Activity

Research indicates that N-(3-Pyridinylmethylene)-1,3-benzodioxol-5-amine exhibits significant biological activity:

- Inhibition of Feeding Behavior : The compound has been shown to inhibit feeding behavior in certain insect species, leading to starvation. This effect suggests potential applications in pest control.

- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity, making it a candidate for further exploration in treating infections.

Pharmacokinetics

Understanding the pharmacokinetics of N-(3-Pyridinylmethylene)-1,3-benzodioxol-5-amine is crucial for evaluating its therapeutic potential:

- Melting Point : 217°C

- Solubility : The compound's solubility in water suggests effectiveness in humid environments, which could influence its bioavailability and efficacy.

Research Findings and Case Studies

Several studies have investigated the biological effects and therapeutic potential of N-(3-Pyridinylmethylene)-1,3-benzodioxol-5-amine:

| Study | Findings |

|---|---|

| Benchchem | Identified as a bioactive compound with potential applications in medicinal chemistry. |

| PubChem | Suggested interactions with specific molecular targets that modulate enzyme or receptor activity. |

| Evitachem | Demonstrated modulation of RNA splicing and intracellular signaling pathways. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.